6-amino-4-sulfanyl-1H-pyrimidin-2-one
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Overview
Description
Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” is a chemical entity with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in diverse fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of basic organic molecules under controlled conditions of temperature and pressure. Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place to monitor the reaction conditions and the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: It participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other nucleophiles are often involved in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is utilized in the production of advanced materials and as an additive in manufacturing processes.
Mechanism of Action
The mechanism by which compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the context of its use, such as in therapeutic applications or industrial processes.
Comparison with Similar Compounds
- Compound “CID 239926”
- Compound “CID 239927”
- Compound “CID 239928”
Comparison: Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” is unique in its stability and reactivity compared to its similar compounds. While “CID 239926” and “CID 239927” may share some structural similarities, “this compound” offers distinct advantages in terms of its higher reactivity and broader range of applications. “CID 239928” may have similar uses but differs in its molecular structure, leading to variations in its chemical behavior and effectiveness in specific applications.
Properties
IUPAC Name |
6-amino-4-sulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDUABQXBWBLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N=C1S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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